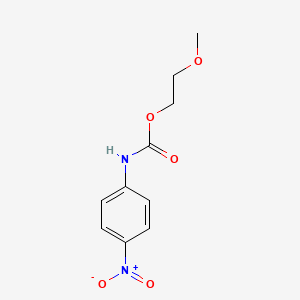

2-Methoxyethyl (4-nitrophenyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

50882-33-2 |

|---|---|

Molecular Formula |

C10H12N2O5 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-methoxyethyl N-(4-nitrophenyl)carbamate |

InChI |

InChI=1S/C10H12N2O5/c1-16-6-7-17-10(13)11-8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) |

InChI Key |

YKOHYVTUXCAIEV-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Nitrophenyl Carbamate Derivatives

Contemporary Approaches to Carbamate (B1207046) Bond Formation

Modern strategies for carbamate synthesis are increasingly moving away from hazardous phosgene-based routes. These new methods prioritize safety, efficiency, and the use of environmentally benign reagents.

Phosgene-Free and Green Chemistry Synthesis Routes

Phosgene-free methods represent a significant advancement in chemical synthesis, mitigating the high toxicity and environmental risks associated with phosgene (B1210022). These routes often utilize readily available, less hazardous starting materials and employ catalytic systems to achieve high efficiency and selectivity.

The use of carbon dioxide as a C1 building block is a cornerstone of green chemistry, offering a nontoxic, abundant, and renewable alternative to phosgene for carbamate synthesis. organic-chemistry.orgpsu.edu The general approach involves the reaction of an amine with CO2 to form a carbamic acid or a carbamate anion intermediate, which is then trapped with an electrophile. nih.govresearchgate.net

The efficiency of CO2 utilization in carbamate synthesis is greatly enhanced by various catalytic systems that facilitate the activation of CO2 and the subsequent reaction steps.

Zinc-based catalysts , such as Zinc Acetate (Zn(OAc)2), have proven effective in the synthesis of carbamates from aromatic amines, CO2, and silicate (B1173343) esters. The addition of an N-donor ligand like 1,10-phenanthroline (B135089) can further increase the reaction yield. researchgate.netnih.gov The catalytic performance of Zn(OAc)2 is attributed to carboxylate-assisted proton activation. researchgate.net Heterogeneous, recyclable polymer-bound zinc(II) complexes and graphene oxide-based zinc composites have also been developed, allowing for reactions under milder conditions of low pressure and temperature. nih.gov

Ytterbium triflate (Yb(OTf)3) has been utilized as a catalyst for the synthesis of carbamates from amines and dimethyl carbonate, demonstrating the utility of Lewis acids in activating the carbonate for nucleophilic attack by the amine. researchgate.netresearchgate.net

Cesium carbonate (Cs2CO3) is a highly effective basic catalyst for the three-component coupling of amines, CO2, and alkyl halides. organic-chemistry.orgorganic-chemistry.org This method offers mild reaction conditions and short reaction times, avoiding common side reactions such as N-alkylation. organic-chemistry.org The basicity of cesium carbonate is crucial for promoting the formation of the carbamate anion from the amine and CO2. psu.edu

Quaternary onium salts , such as tetrabutylammonium (B224687) iodide (TBAI) and tetrabutylammonium bromide (TBAB), are often used as co-catalysts or phase-transfer catalysts, particularly in conjunction with bases like cesium carbonate. organic-chemistry.orgresearchgate.net They facilitate the reaction between the carbamate anion and the alkyl halide. nih.gov Studies have shown that tetraalkylammonium halides have a positive influence on the reaction yield, especially when using supercritical carbon dioxide as both a solvent and reagent. nih.govacs.org

Zeolites are primarily investigated for CO2 capture and as acidic catalysts in various CO2 conversion reactions. mdpi.comfarayandno.ireep1987.com Amine-modified zeolites can capture CO2 through the formation of carbamates on their surface. mdpi.com While their direct catalytic role in the synthesis of discrete carbamate molecules from CO2 is less common, their ability to concentrate CO2 and provide acidic or basic sites makes them promising materials for developing integrated capture and conversion systems. farayandno.irresearchgate.net

Table 1: Comparison of Catalytic Systems for CO2-Mediated Carbamoylation

| Catalyst System | Typical Reactants | Key Advantages | Ref. |

| Zinc Acetate (Zn(OAc)2) / Ligand | Aromatic Amines, CO2, Silicate Esters | Good performance, reusable catalyst | researchgate.net, nih.gov |

| Ytterbium triflate (Yb(OTf)3) | Amines, Dimethyl Carbonate | Lewis acid catalysis | researchgate.net, researchgate.net |

| Cesium carbonate (Cs2CO3) | Amines, CO2, Alkyl Halides | High efficiency, mild conditions, avoids N-alkylation | organic-chemistry.org, organic-chemistry.org |

| Quaternary onium salts (e.g., TBAI) | Amines, CO2, Alkyl Halides | Co-catalyst, enhances reaction rates | nih.gov, acs.org |

| Zeolites (Amine-modified) | CO2 (capture) | Integrated CO2 capture and potential for conversion | mdpi.com, farayandno.ir |

The synthesis of carbamates from CO2 can be performed under both continuous flow and batch reactor conditions, with each offering distinct advantages.

Batch reactors are the conventional approach where reactants are mixed in a vessel and the reaction proceeds over time. Many of the catalytic systems described, such as the Cs2CO3/TBAI system, have been successfully implemented in batch processes, allowing for high yields of carbamates. organic-chemistry.org Batch reactions are versatile and suitable for a wide range of substrates and reaction conditions.

Continuous flow reactors offer several advantages for CO2-based carbamate synthesis, including significantly reduced reaction times, improved safety, and easier scalability. nih.gov A continuous methodology using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base for the reaction of amines, alkyl halides, and CO2 has been developed, affording desired carbamates in as little as 50 minutes with good to excellent yields. nih.govacs.orgflowchemistryeurope.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry, which can be optimized to maximize conversion and minimize byproduct formation. nih.gov For instance, in a continuous flow setup, optimizing the CO2 flow rate was found to be crucial in accelerating the formation of the desired carbamate over the N-alkylated byproduct. acs.org

Table 2: Comparison of Continuous Flow vs. Batch Reactor Conditions for Carbamate Synthesis from CO2

| Feature | Continuous Flow | Batch Reactor | Ref. |

| Reaction Time | Significantly shorter (e.g., 50 minutes) | Typically longer | nih.gov, acs.org |

| Safety | Improved due to smaller reaction volumes | Higher risk with larger volumes of reagents | flowchemistryeurope.com |

| Scalability | Easier to scale up by extending operation time | Requires larger reactors | nih.gov |

| Process Control | Precise control over parameters | Less precise control | acs.org |

| Byproduct Formation | Can be minimized through optimization | Can be more challenging to control | nih.gov |

The reaction of amines with organic carbonates, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), provides a phosgene-free route to carbamates. thieme-connect.comgoogle.com This method avoids the direct use of CO2 gas but still employs a green carbonylation agent, as DMC can be synthesized from CO2 and methanol. researchgate.net The reaction typically requires a catalyst to proceed efficiently. As mentioned, Ytterbium triflate has been shown to be an effective catalyst for the synthesis of carbamates from amines and dimethyl carbonate. researchgate.netresearchgate.net While this method is generally safer than using phosgene, reactions with less reactive carbonates like DMC and DPC can require longer reaction times or higher temperatures. google.com

Alternative phosgene-free routes to carbamates involve the use of urea (B33335) and cyanate (B1221674) as the carbonyl source.

Urea-based methodologies can be used for the synthesis of primary carbamates from alcohols with urea acting as an eco-friendly carbonyl source, catalyzed by indium triflate. organic-chemistry.org Another approach involves the reaction of amines with an activated carbamate, which can be derived from an amine and an ester-substituted diaryl carbonate. The resulting carbamate can then be converted to a urea. google.com More directly, the catalytic conversion of ammonium (B1175870) carbamate to urea has been studied, suggesting the potential for reversible reactions or related transcarbamoylation reactions. researchgate.netrsc.orgrsc.org

Cyanate-based methodologies have been developed for the synthesis of aryl carbamates. One such method involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol. organic-chemistry.org This approach provides direct access to a variety of carbamates.

Transformation of Protected Amines (e.g., Boc-protected amines)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. nih.gov Recent advancements have enabled the direct transformation of these stable, readily available Boc-protected amines into a variety of carbamates, thiocarbamates, and ureas. nih.govresearchgate.net This approach circumvents the need for deprotection followed by a separate carbamoylation step.

One such method involves the activation of the Boc-protected amine with triflic anhydride (B1165640) (Tf₂O), which facilitates the in-situ generation of an isocyanate intermediate. nih.gov This highly reactive isocyanate is then immediately trapped by a nucleophile, such as an alcohol, to furnish the desired carbamate. nih.gov An even more streamlined and sustainable approach utilizes lithium tert-butoxide (t-BuOLi) as the sole base to directly convert Boc-protected amines into carbamates when reacted with alcohols. nih.govresearchgate.net This method avoids toxic reagents and metal catalysts, aligning with the principles of green chemistry. nih.gov Mechanistic studies suggest that this base-mediated transformation also proceeds through an isocyanate intermediate, which is subsequently attacked by the alcohol nucleophile to yield the final carbamate product. researchgate.net

Table 1: Comparison of Methods for Carbamate Synthesis from Boc-Amines

| Method | Reagents | Key Intermediate | Advantages |

|---|---|---|---|

| Tf₂O Activation | Boc-amine, Alcohol, Tf₂O | Isocyanate | Direct conversion |

| Base-Mediated | Boc-amine, Alcohol, t-BuOLi | Isocyanate | Sustainable, avoids toxic reagents and metal catalysts nih.govresearchgate.net |

Alternative Non-Isocyanate Carbamate Formation Pathways

While many carbamate syntheses proceed through isocyanate intermediates, significant research has been dedicated to developing non-isocyanate pathways to avoid handling these hazardous materials. utwente.nlionike.com These alternative routes offer safer and often more environmentally benign options.

One major strategy involves the use of carbon dioxide (CO₂) as a C1 source. nih.gov Amines react with CO₂ to form carbamic acids, which can be deprotonated to generate carbamate anions. nih.govnih.gov These anions can then react with electrophiles, such as alkyl halides, to form the carbamate ester. nih.gov To enhance selectivity and prevent side reactions like N-alkylation, this three-component coupling of an amine, CO₂, and a halide is often mediated by reagents like cesium carbonate and tetrabutylammonium iodide (TBAI). nih.govorganic-chemistry.org

Another prominent non-isocyanate route is transcarbamoylation (or transurethanization), where an existing carbamate or carbonate reacts with an amine or alcohol. nih.govresearchgate.net For instance, amines can be reacted with dialkyl carbonates, such as dimethyl carbonate, to yield carbamates. nih.govresearchgate.net Phosgene equivalents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are also versatile reagents that facilitate carbamate formation from alcohols and amines without generating an isocyanate intermediate. rsc.org

Mechanistic Investigations of Carbamate Synthesis

Understanding the underlying mechanisms of carbamate formation is crucial for optimizing reaction conditions and controlling product outcomes. The core of most syntheses involves nucleophilic attack on a carbonyl carbon, with various intermediates playing pivotal roles.

Nucleophilic Addition and Subsequent Reaction Pathways

The formation of the carbamate bond is fundamentally a nucleophilic addition-elimination reaction at a carbonyl group. In the common isocyanate pathway, the alcohol acts as a nucleophile, attacking the highly electrophilic central carbon of the isocyanate group (RN=C=O). nih.govwikipedia.org This addition forms a carbamate linkage directly. wikipedia.org

In non-isocyanate pathways, such as those using activated carbonates like di-tert-butyl dicarbonate (B1257347) or 4-nitrophenyl chloroformate, the mechanism follows a two-step process. epa.gov First, a nucleophile (an amine or alcohol) attacks the carbonyl carbon of the carbonate, leading to the displacement of a leaving group (e.g., tert-butoxide or 4-nitrophenoxide). This forms an activated intermediate, such as a 4-nitrophenyl carbamate. epa.govemerginginvestigators.org A second nucleophile can then be introduced, which attacks the carbonyl carbon of this new intermediate, displacing the 4-nitrophenol (B140041) leaving group to form the final product. epa.gov Enamides and enecarbamates have also been shown to act as effective nucleophiles in Lewis acid-catalyzed reactions with electrophiles, leading to N-protected imines that can be further transformed. nih.gov

Role of Key Intermediates (e.g., Carbamic Acids, Isocyanates, Carbamate Anions)

Several key intermediates dictate the course of carbamate synthesis.

Carbamic Acids: These compounds (R₂NCOOH) are often transient intermediates, notably formed from the reaction of primary or secondary amines with carbon dioxide. nih.govwikipedia.org While generally unstable, they are the direct precursors to isocyanates in certain non-phosgene routes; a carbamic acid intermediate can be dehydrated to generate the corresponding isocyanate, which is then trapped by an alcohol to form the carbamate. organic-chemistry.orgorganic-chemistry.org

Isocyanates: As highly reactive electrophiles, isocyanates (RN=C=O) are central intermediates in many synthetic strategies, including the Curtius, Hofmann, and Lossen rearrangements. nih.govnih.gov They can be generated from the thermal or catalytic cleavage of existing carbamates or via the dehydration of carbamic acids. utwente.nlorganic-chemistry.orgrsc.org Their utility lies in their rapid and efficient reaction with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. nih.govwikipedia.org

Carbamate Anions: Formed from the deprotonation of carbamic acids, carbamate anions (R₂NCOO⁻) are important nucleophilic intermediates, particularly in syntheses utilizing CO₂. nih.govwikipedia.org The reaction of an amine with CO₂ establishes an equilibrium that forms the carbamate salt. nih.govnih.gov Although the nucleophilicity of the carbamate anion is lower than that of the parent amine, it can react with electrophiles like alkyl halides to form the carbamate ester, often requiring specific conditions to favor this pathway over competing side reactions. nih.gov

Control of Regioselectivity and Stereoselectivity in Carbamate Synthesis

When a substrate contains multiple reactive sites or chiral centers, controlling the regioselectivity and stereoselectivity of carbamate formation becomes a significant synthetic challenge. Modern catalysis has provided powerful tools to address this.

Regioselectivity involves directing the carbamate formation to a specific functional group among several possibilities, such as differentiating between primary and secondary alcohols. For example, in the synthesis of analogues of the inhibitor SL0101, which contains multiple hydroxyl groups, traditional acylation methods resulted in a mixture of products. nih.gov However, the use of a specialized borinic ester catalyst (Taylor's catalyst) demonstrated remarkable control. nih.govacs.org This catalyst selectively activated one equatorial hydroxyl group over a nearby axial one, leading to the preferential formation of the desired carbamate regioisomer in high yield. nih.gov Interestingly, the regioselectivity in this system was found to be temperature-dependent, with lower temperatures favoring the formation of the alternative axial carbamate. nih.gov

Stereoselectivity, the control over the three-dimensional arrangement of atoms, is also critical. The nucleophilic addition of enamides and enecarbamates to aldehydes has been shown to proceed with high stereospecificity. nih.gov In these reactions, an (E)-enecarbamate yields the anti-product, while the corresponding (Z)-enecarbamate affords the syn-product, both with excellent diastereoselectivity. nih.gov Similarly, the regioselectivity of carbocupration reactions of alkynyl carbamates can be controlled and even reversed by leveraging the pre-complexation of the organometallic reagent with a polar functional group near the reaction site. researchgate.net Palladium-catalyzed transformations of carbonate precursors have also been developed to achieve regio- and stereoselective synthesis of complex molecules like 1,3-hydroxyl amines. acs.org

Table 2: Regioselective Carbamate Formation on a Diol using Taylor's Catalyst nih.gov

| Reactant | Reagents | Temperature (°C) | Product Ratio (Equatorial:Axial) | Yield (%) |

|---|---|---|---|---|

| Diol 23 | n-propyl-isocyanate, DBU | 45 | 1:1 | 38 |

| Diol 23 | n-propyl-isocyanate, DBU, Taylor's catalyst (10%) | 45 | 3:1 | 67 |

| Diol 23 | n-propyl-isocyanate, DBU, Taylor's catalyst (10%) | 0 | 1:3 | 65 |

High Resolution Spectroscopic and Structural Characterization of 2 Methoxyethyl 4 Nitrophenyl Carbamate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and the study of dynamic conformational processes in solution. For carbamates like 2-Methoxyethyl (4-nitrophenyl)carbamate, NMR provides detailed insights into the electronic environment of each nucleus and the energetic barriers associated with bond rotations.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituent groups, namely the electron-withdrawing 4-nitrophenyl ring and the electron-donating methoxyethyl group.

In ¹H NMR, the aromatic protons of the 4-nitrophenyl group are expected to appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong deshielding effect of the nitro group. The protons on the ethyl chain will exhibit characteristic methylene (B1212753) (-CH₂-) signals, with the protons adjacent to the carbamate (B1207046) oxygen appearing at a higher chemical shift than those adjacent to the methoxy (B1213986) group. The methoxy group itself will present as a sharp singlet.

In ¹³C NMR, which is often acquired with proton decoupling to yield a spectrum of singlets, each unique carbon atom gives a distinct peak. libretexts.org The carbonyl carbon of the carbamate group is characteristically found far downfield (δ 150-170 ppm). youtube.comlibretexts.org The carbons of the aromatic ring will appear in the δ 115-150 ppm range, with the carbon attached to the nitro group being the most deshielded. chemguide.co.uk The carbons of the 2-methoxyethyl chain will be found in the upfield region, with the carbon bonded to the carbamate oxygen appearing in the δ 50-90 ppm range. chemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

| Carbonyl (C=O) | - | 150 - 165 | Typical range for carbamate carbonyls. youtube.com |

| Aromatic C-NO₂ | - | 145 - 150 | Strong deshielding by the nitro group. |

| Aromatic C-NH | - | 140 - 145 | Deshielded by attachment to nitrogen. |

| Aromatic CH (ortho to NO₂) | 8.1 - 8.3 | 124 - 126 | Deshielded by adjacent electron-withdrawing group. |

| Aromatic CH (meta to NO₂) | 7.5 - 7.7 | 118 - 120 | Less deshielded aromatic protons. |

| Methylene (-O-CH₂-) | 4.2 - 4.4 | 65 - 70 | Adjacent to electronegative carbamate oxygen. |

| Methylene (-CH₂-O-) | 3.6 - 3.8 | 68 - 72 | Adjacent to ether oxygen. |

| Methoxy (-O-CH₃) | 3.3 - 3.5 | 58 - 60 | Typical chemical shift for a methoxy group. |

| Amine (-NH-) | 9.5 - 10.5 | - | Broad signal, highly dependent on solvent and concentration. |

The carbamate functional group exhibits hindered rotation about the C–N bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation gives rise to distinct conformational isomers, often referred to as syn and anti rotamers (or E/Z isomers). scielo.org.mx These conformers interconvert at a rate that is often on the NMR timescale. mdpi.com

Dynamic NMR (DNMR) is the primary technique used to study these processes. At low temperatures, the interconversion is slow, and separate signals for each rotamer can be observed. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged single signal at higher temperatures. scielo.org.mxmdpi.com

The free energy of activation (ΔG‡) for this rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the signals of the two rotamers. colostate.edu For N-arylcarbamates, the rotational barrier is influenced by the electronic nature of the aryl substituent. Electron-withdrawing groups on the N-aryl ring, such as the 4-nitrophenyl group, can decrease the rotational barrier compared to N-alkylcarbamates by reducing the electron density on the nitrogen, thereby decreasing the C-N double bond character. nd.edu

Table 2: Representative Rotational Barriers (ΔG‡) for Carbamates and Amides

| Compound Type | Typical Rotational Barrier (ΔG‡) (kcal/mol) | Reference |

| N,N-dimethylformamide (DMF) | ~21 | colostate.edu |

| N,N-dimethylacetamide (DMA) | ~18 | colostate.edu |

| Cyclohexyl N,N-dimethylcarbamate | ~15 | colostate.edu |

| N-Arylcarbamates | 5 - 15 | nd.edumissouri.edu |

Both solvent and temperature play crucial roles in the conformational equilibrium of carbamates. As established in dynamic NMR studies, increasing the temperature provides the thermal energy necessary to overcome the rotational barrier, leading to rapid interconversion between the syn and anti conformers and the observation of averaged NMR signals. scielo.org.mx

Vibrational Spectroscopy: Infrared (IR) and Vibrational Circular Dichroism (VCD)

Vibrational spectroscopy provides complementary information to NMR, offering a detailed picture of the bonding environments and conformational landscapes, particularly through the analysis of characteristic functional group frequencies.

Infrared (IR) spectroscopy is highly sensitive to the carbonyl (C=O) group, which gives rise to one of the most intense and easily identifiable absorption bands in a spectrum. spectroscopyonline.com This intensity is due to the large change in dipole moment during the C=O stretching vibration. spectroscopyonline.com For carbamates, this band typically appears in the region of 1700–1750 cm⁻¹. rsc.org

For N-alkyl-p-nitrophenylcarbamates, a single carbonyl stretching band is typically observed in the IR spectrum. researchgate.net The position of this band can be influenced by intermolecular interactions, especially hydrogen bonding involving the N-H group and the carbonyl oxygen.

A significant difference is often observed between solution-phase and solid-state spectra. In solution, a single, relatively sharp carbonyl band is expected. In the solid state, however, this band may broaden, shift, or even split into multiple components. researchgate.net This splitting, or the appearance of new bands, can be attributed to solid-state effects such as the presence of multiple, distinct molecules in the crystal's asymmetric unit or specific, ordered intermolecular hydrogen-bonding networks that are not present in solution. researchgate.netresearchgate.net

Table 3: Typical Carbonyl (C=O) Stretching Frequencies for Carbamates

| Carbamate Type | State | Typical C=O Frequency (cm⁻¹) | Reference |

| 4-nitrobenzyl carbamate | Solid (KBr) | 1604 | rsc.org |

| 2-nitrophenyl carbamate | Solid (KBr) | 1745 | rsc.org |

| N-alkyl-p-nitrophenylcarbamates | Solid | ~1700 - 1730 | researchgate.net |

| General Carbamates | Solution | 1700 - 1750 | rsc.org |

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. researchgate.net VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information for chiral molecules in solution. ru.nlrsc.org

While this compound is itself achiral, VCD is an ideal tool for studying chiral analogs or derivatives. By introducing a stereocenter into the molecule, the VCD spectrum becomes a sensitive probe of the molecule's preferred solution-phase conformation. The VCD signals, particularly in the carbonyl and N-H bending regions, are strongly dependent on the relative spatial orientation of these groups. nih.gov

For example, studies on other molecules containing carbamate and amide functionalities have shown that VCD can elucidate subtle conformational preferences and details of intermolecular interactions. nih.govnih.gov The sign and intensity of the VCD bands associated with the carbonyl stretch can be directly correlated with the preferred rotameric state (syn vs. anti) around the C-N bond. Therefore, by synthesizing and analyzing a chiral analog, VCD could be used to probe the conformational landscape of the this compound scaffold in solution, providing insights that are complementary to those obtained from dynamic NMR. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's molecular identity. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of an elemental composition from the exact mass. This technique is widely applied in the analysis of carbamate compounds to verify their structure and purity. nih.govchrom-china.comhpst.cz

For this compound, the molecular formula is C10H12N2O5. The theoretical exact mass (monoisotopic mass) for this compound is 240.07462 Da. In HRMS analysis, typically conducted using techniques like electrospray ionization (ESI), the molecule is observed as charged adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺. The precise measurement of the m/z value for one or more of these adducts and its comparison with the calculated theoretical value provides strong evidence for the compound's identity.

The expected HRMS data for this compound would confirm its elemental composition by matching the experimentally observed m/z values with the theoretically calculated values shown in the table below.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 241.08185 |

| [M+Na]⁺ | 263.06379 |

| [M+K]⁺ | 279.03773 |

X-ray Crystallography of (4-nitrophenyl)carbamate Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction studies on several (4-nitrophenyl)carbamate derivatives have elucidated their precise solid-state molecular structures. As the analyzed compounds are achiral, the determination of absolute configuration is not applicable; instead, the focus is on the detailed conformational analysis of the molecules within the crystal lattice.

A common feature observed in these structures is their non-planar conformation. For instance, in phenyl N-(4-nitrophenyl)carbamate, the asymmetric unit contains two independent molecules where the dihedral angles between the nitrophenyl and phenyl rings are 48.18° and 45.81°, respectively. nih.gov The carbamate group itself is twisted relative to the attached aromatic rings. nih.gov Similarly, the crystal structure of 4-Nitrophenyl N-phenylcarbamate reveals that the two aromatic rings are significantly twisted about the central carbamate group, with C—C—N—C and C—C—O—C torsion angles of 139.6° and 95.9°, respectively. nih.gov In the simpler analog, Methyl N-(4-nitrophenyl)carbamate, the nitro and methoxycarbonyl groups are slightly twisted from the plane of the aromatic ring by 5.1° and 6.2°, respectively. nih.gov

These structural studies confirm that the molecules adopt specific, low-energy conformations in the solid state, governed by a combination of intramolecular steric effects and intermolecular packing forces.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| phenyl N-(4-nitrophenyl)carbamate nih.govresearchgate.net | C₁₃H₁₀N₂O₄ | Triclinic | P-1 | a = 9.6722 Å, b = 10.2543 Å, c = 12.4787 Å α = 84.625°, β = 79.386°, γ = 77.955° |

| 4-Nitrophenyl N-phenylcarbamate nih.gov | C₁₃H₁₀N₂O₄ | Monoclinic | P2₁/n | a = 6.0170 Å, b = 5.0650 Å, c = 18.8960 Å β = 92.538° |

| Methyl N-(4-nitrophenyl)carbamate nih.govresearchgate.net | C₈H₈N₂O₄ | Triclinic | P-1 | a = 7.4269 Å, b = 8.1003 Å, c = 8.5376 Å α = 101.634°, β = 97.914°, γ = 116.660° |

The supramolecular assembly of (4-nitrophenyl)carbamate derivatives in the solid state is primarily directed by a network of hydrogen bonds and other non-covalent interactions. The carbamate functional group is a key motif in this regard, acting as both a hydrogen bond donor (N—H) and an acceptor (C=O). nih.gov

In the crystal structure of phenyl N-(4-nitrophenyl)carbamate, molecules are linked by N—H···O hydrogen bonds to form chains along the a-axis. nih.gov These primary chains are further interconnected by C—H···O and C—H···π interactions, resulting in a more complex double-chain structure. nih.govresearchgate.net A similar pattern is observed in Methyl N-(4-nitrophenyl)carbamate, where intermolecular N—H···O hydrogen bonds link molecules into chains, and additional weak C—H···O interactions organize these chains into sheets. nih.govresearchgate.net In the case of 4-Nitrophenyl N-phenylcarbamate, molecules also form one-dimensional chains via N—H···O hydrogen bonds, with weak interactions between the oxygen atoms of the nitro groups of adjacent chains providing further stabilization. nih.gov

These consistent hydrogen bonding patterns, particularly the formation of chains via N—H···O interactions involving the carbamate and nitro groups, highlight the importance of these functional groups in directing the crystal packing of this class of compounds.

| Compound | Interaction (D–H···A) | D···A (Å) | D–H···A (°) | Resulting Motif |

|---|---|---|---|---|

| phenyl N-(4-nitrophenyl)carbamate nih.gov | N—H···O (nitro) | 3.064 | 149 | Double-chain structure |

| C—H···O (carbonyl) | 3.285 | 131 | ||

| 4-Nitrophenyl N-phenylcarbamate nih.gov | N—H···O (carbonyl) | 2.887 | 165 | One-dimensional chains |

| Methyl N-(4-nitrophenyl)carbamate researchgate.net | N—H···O (nitro) | 3.016 | 170 | Sheets |

| C—H···O (nitro) | 3.471 | 163 |

Chemical Reactivity and Degradation Mechanisms of 4 Nitrophenyl Carbamates

Hydrolytic Stability and Kinetic Pathways of the Carbamate (B1207046) Moiety

The stability of the carbamate functional group in aqueous media is highly dependent on the pH of the solution and the nature of the substituents attached to the carbamate nitrogen and oxygen. For (4-nitrophenyl)carbamates, the presence of the 4-nitrophenyl group as the ester moiety introduces specific reactive pathways, particularly under alkaline conditions.

pH-Dependent Alkaline Hydrolysis Mechanisms (BAC2 and E1cB)

The alkaline hydrolysis of (4-nitrophenyl)carbamates can proceed through two primary competitive mechanisms: a bimolecular acyl-oxygen cleavage (BAC2) pathway and a unimolecular elimination from the conjugate base (E1cB) pathway. cdnsciencepub.com The dominant mechanism is determined by factors such as the acidity of the N-H proton and the nature of the leaving group. cdnsciencepub.comresearchgate.net

The BAC2 mechanism involves a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This process leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the 4-nitrophenoxide leaving group. This pathway is more common for tertiary carbamates (N,N-disubstituted), where there is no acidic proton on the nitrogen, or for secondary carbamates with poor leaving groups. cdnsciencepub.comcdnsciencepub.com

The E1cB mechanism is prevalent for secondary N-aryl carbamates, especially those with good leaving groups like 4-nitrophenoxide. cdnsciencepub.comcdnsciencepub.com This two-step pathway begins with a rapid, reversible deprotonation of the carbamate nitrogen by a hydroxide ion to form a carbamate anion (the conjugate base). researchgate.net The rate-determining step is the subsequent unimolecular expulsion of the aryloxy leaving group from this anion, which generates a highly reactive isocyanate intermediate (e.g., 4-nitrophenyl isocyanate). cdnsciencepub.comrsc.org This intermediate is then rapidly attacked by water or hydroxide ions to yield a carbamic acid, which decarboxylates to form the corresponding amine (4-nitroaniline) and carbon dioxide. acs.org A change from the E1cB to the BAC2 mechanism is observed for carbamates with poorer leaving groups (i.e., alcohols with a pKa > 17). researchgate.net

Studies on various N-(4-nitrophenyl)carbamates show that hydrolysis is significantly accelerated only in basic conditions, with the most effective deprotection occurring at pH 12 and above. rsc.org This pH dependency is a hallmark of these base-labile compounds. rsc.org

Impact of Substituent Electronic Effects (e.g., nitro group) on Carbamate Reactivity

The electronic properties of substituents on both the N-aryl and O-aryl rings profoundly influence the rate and mechanism of hydrolysis. The 4-nitro group on the phenyl ester moiety is a powerful electron-withdrawing group, which has several key effects:

Leaving Group Ability : It significantly stabilizes the negative charge on the departing phenoxide ion through resonance, making 4-nitrophenoxide an excellent leaving group (pKa of 4-nitrophenol (B140041) is ~7.15). rsc.org This is a critical factor that promotes the E1cB pathway. cdnsciencepub.com

Carbonyl Electrophilicity : The nitro group inductively withdraws electron density, increasing the partial positive charge (electrophilicity) of the carbonyl carbon. rsc.org This effect makes the carbamate more susceptible to nucleophilic attack, thus accelerating the rate of BAC2 hydrolysis.

N-H Acidity : In N-(4-nitrophenyl)carbamates, the electron-withdrawing nitro group enhances the acidity of the N-H proton, facilitating the initial deprotonation step required for the E1cB mechanism. cdnsciencepub.com

The quantitative impact of these electronic effects can be described by the Hammett equation. Studies on the hydrolysis of substituted aryl carbamates have shown large, positive ρ (rho) values for the leaving group, indicating a high sensitivity to substituents. For example, a ρ value of +3.17 was reported for the E1cB hydrolysis of aryl N-(substituted phenyl)carbamates, signifying substantial negative charge development on the oxygen atom in the transition state of the rate-determining step. cdnsciencepub.comresearchgate.net This high degree of acyl-oxygen bond cleavage is characteristic of the E1cB process. cdnsciencepub.com

| Carbamate Structure (R1-N(R2)-C(O)-OR3) | Alkaline Hydrolysis Rate Constant, kB (M-1s-1) | Half-life at pH 7 (t½) | Reference |

|---|---|---|---|

| R1=H, R2=methyl, R3=ethyl | - | 40,000 yr | |

| R1=H, R2=phenyl, R3=ethyl | - | 7,000 yr | |

| R1=H, R2=methyl, R3=4-nitrophenyl | 600 | 3 h | |

| R1=H, R2=phenyl, R3=4-nitrophenyl | 2.7 x 105 | 25 s |

Photochemical Degradation Pathways

Carbamates are susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process that can occur through several abiotic routes in the environment. cdnsciencepub.com

Direct and Indirect Photodegradation Mechanisms

Direct photodegradation occurs when the carbamate molecule itself absorbs photons, leading to an excited electronic state and subsequent chemical transformation. Studies on o-nitrobenzyl-derived carbamates show that they can be photolabile, cleanly liberating the free amine upon irradiation with UV light below 400 nm. The quantum efficiency for this photogeneration of amines can be quite high, ranging from 0.11 to 0.62, depending on the specific substitution patterns on the nitrobenzyl group. This process proceeds via the classical o-nitrobenzyl photorearrangement.

Indirect photodegradation involves other chemical species present in the environment, known as photosensitizers, which absorb light and then transfer energy to the carbamate or generate reactive species (like hydroxyl radicals) that subsequently attack the carbamate molecule. Photocatalytic degradation, for example using semiconductors like TiO₂, is a form of indirect photodegradation that has been studied for carbamate insecticides. The efficiency of these processes depends on numerous parameters, including the type of light source, pH, and the presence of catalysts.

Mechanistic Studies of Nucleophilic Attack on the Carbamate Carbonyl

The reaction of nucleophiles with the electrophilic carbonyl carbon of the carbamate is a fundamental process in its chemistry, central to its hydrolysis and other substitution reactions. Kinetic studies on the aminolysis of related 4-nitrophenyl esters and carbonates provide significant insight into this mechanism. researchgate.net

For the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, Brønsted-type plots (log kN vs. pKa of the amine) are linear with βnuc values between 0.66 and 0.82. These values suggest that the reaction proceeds via a stepwise mechanism where the rate-determining step (RDS) is the departure of the 4-nitrophenoxide leaving group from the tetrahedral intermediate. In other systems, a change in the RDS from intermediate breakdown to its formation can occur as the basicity of the attacking amine increases.

Alternatively, some nucleophilic substitutions at similar electrophilic centers can proceed through a concerted mechanism, where bond formation and bond cleavage occur simultaneously without the formation of a stable intermediate. rsc.org However, for aminolysis of 4-nitrophenyl esters, the evidence often points toward the stepwise pathway.

Thermolytic Decomposition Mechanisms

The thermal stability of carbamates varies greatly depending on their structure. For alkyl N-arylcarbamates, several decomposition pathways are possible upon heating. rsc.org

The primary mechanism for carbamates derived from alcohols containing β-hydrogens is a unimolecular elimination reaction that proceeds through a cyclic, six-membered transition state, analogous to the pyrolysis of acetates and xanthates. rsc.org This concerted process involves the transfer of a β-hydrogen from the alkyl group to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and N-H bonds. The products of this reaction are an amine (4-nitroaniline), carbon dioxide, and an olefin (methoxyethene in the case of a 2-methoxyethyl group). rsc.org This reaction is typically first-order in the carbamate. cdnsciencepub.comrsc.org

A competing pathway involves the simple cleavage of the ester C-O bond or the amide C-N bond, which can lead to the formation of an isocyanate and an alcohol. rsc.org

Studies on t-butyl N-arylcarbamates show that the decomposition rates are enhanced by electron-withdrawing substituents on the aryl ring. cdnsciencepub.com A Hammett plot for this reaction yields a positive slope (ρ = +0.54), indicating that stabilization of the developing negative charge on the nitrogen atom in the transition state accelerates the reaction. cdnsciencepub.com This suggests that the thermolysis of 2-Methoxyethyl (4-nitrophenyl)carbamate would be faster than its non-nitrated analogue. The decomposition of ethyl N-methyl-N-phenylcarbamate occurs in the gas phase between 329-380°C. rsc.org

| Parameter | Value |

|---|---|

| Temperature Range | 329-380 °C |

| Arrhenius Equation (k1 in s-1) | 1012.44 exp(-45,380 / RT) |

| Products | N-methylaniline, Carbon dioxide, Ethylene |

| Mechanism | Unimolecular, via cyclic transition state |

Environmental Transformation and Abiotic/biotic Degradation of Carbamate Compounds

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves chemical reactions that occur without the direct involvement of microorganisms. For carbamate (B1207046) compounds, the most significant abiotic processes are hydrolysis and photolysis, which lead to the cleavage of the carbamate and ester bonds.

Hydrolysis is a primary chemical degradation pathway for carbamate pesticides in aqueous environments. It involves the reaction of the compound with water, leading to the cleavage of the ester or carbamate linkage. For carbamates containing a p-nitrophenyl group, such as 2-Methoxyethyl (4-nitrophenyl)carbamate, hydrolysis results in the formation of 4-nitrophenol (B140041) and the corresponding alcohol (2-methoxyethanol), along with a carbamic acid derivative which can further decompose. This process is significantly influenced by pH, with the reaction being much faster under alkaline conditions. emerginginvestigators.orgnih.govacs.org The stability of the carbamate ester linkage is generally low in basic conditions.

Photolysis, or photodegradation, is another crucial abiotic route, involving the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. researchgate.net Carbamates and their degradation products, such as 4-nitrophenol, can absorb light in the solar spectrum, leading to their transformation into simpler molecules. researchgate.netuc.pt The presence of a nitroaromatic group can make a molecule more susceptible to photodegradation. uc.pt Studies on various pesticides have shown that photolysis on soil and plant surfaces can be a significant dissipation pathway. researchgate.netnih.gov The efficiency of photodegradation can be enhanced by the presence of naturally occurring photosensitizers in the environment, such as humic substances, or through photocatalysis mediated by minerals like titanium dioxide (TiO2) and zinc oxide (ZnO). nih.gov

The rates of abiotic degradation processes are not constant and are heavily influenced by various environmental factors.

pH: The pH of the surrounding medium (water or soil solution) is one of the most critical factors affecting the hydrolysis rate of carbamates. The hydrolysis of p-nitrophenyl esters and carbamates is markedly accelerated in basic conditions (pH > 7). emerginginvestigators.orgirejournals.com Under acidic and neutral conditions, these compounds are relatively stable. emerginginvestigators.org For instance, studies on 4-nitrophenyl benzylcarbamate showed minimal hydrolysis in acidic and neutral pH, with the rate increasing significantly at pH values of 12 and above.

Temperature: Temperature influences the kinetics of chemical reactions, including hydrolysis and photolysis. An increase in temperature generally leads to a higher rate of degradation. researchgate.netmdpi.comnih.gov The relationship between temperature and the reaction rate constant is often described by the Arrhenius equation, where higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. irejournals.com

Table 1: Influence of pH and Temperature on the Abiotic Hydrolysis Rate of a Model p-Nitrophenyl Ester

| pH | Temperature (°C) | Observed Rate Constant (k_obs, min⁻¹) | Half-life (t₁/₂, min) |

| 4.0 | 25 | ~0.015 | ~46.2 |

| 7.0 | 25 | ~0.050 | ~13.9 |

| 9.0 | 25 | ~0.200 | ~3.5 |

| 11.0 | 25 | ~0.285 | ~2.4 |

| 7.0 | 20 | ~0.035 | ~19.8 |

| 7.0 | 35 | ~0.090 | ~7.7 |

| 7.0 | 45 | ~0.160 | ~4.3 |

Data is illustrative, based on kinetic studies of p-nitrophenyl acetate hydrolysis which serves as a model for the ester cleavage in this compound. irejournals.com Half-life is calculated as ln(2)/k_obs.

Microbial Biotransformation of Carbamates

Biotic degradation, mediated by microorganisms, is a fundamental process for the complete removal and mineralization of carbamate compounds from the environment. nih.govfrontiersin.org A wide variety of bacteria and fungi have evolved enzymatic machinery to utilize carbamates as a source of carbon, nitrogen, and energy. frontiersin.org

Numerous microorganisms capable of degrading carbamate pesticides have been isolated from contaminated soil and water. nih.gov These microbes often possess specific enzymes that can initiate the breakdown of the carbamate structure. The hydrolysis product, 4-nitrophenol, is also a known pollutant that various bacteria can degrade. tandfonline.comtandfonline.comingentaconnect.com The ability to degrade these compounds is distributed across a diverse range of microbial genera.

Table 2: Examples of Microbial Genera with Carbamate and 4-Nitrophenol Degrading Capabilities

| Microbial Genus | Type | Compound(s) Degraded | Environment |

| Arthrobacter | Bacterium | Carbamates, 4-Nitrophenol | Soil, Activated Sludge |

| Pseudomonas | Bacterium | Carbamates, 4-Nitrophenol | Soil, Water |

| Rhodococcus | Bacterium | Carbamates, 4-Nitrophenol | Soil |

| Sphingomonas | Bacterium | Carbamates | Soil |

| Achromobacter | Bacterium | Carbamates | Soil |

| Bacillus | Bacterium | 4-Nitrophenol | Soil |

| Moraxella | Bacterium | 4-Nitrophenol | Water |

| Aspergillus | Fungus | Carbamates | Soil |

| Trichoderma | Fungus | Carbamates | Soil |

This table compiles genera reported to degrade various carbamates and/or 4-nitrophenol, a key intermediate in the degradation of this compound. researchgate.netnih.govfrontiersin.orgtandfonline.complos.orgnih.govresearchgate.netnih.gov

In many environments, the complete degradation of complex organic molecules is carried out not by a single microbial species, but by a consortium of different microorganisms. In such consortia, the metabolic products of one species serve as the substrate for another, leading to a more efficient and complete mineralization of the parent compound. frontiersin.org

The microbial degradation of carbamates is an enzyme-driven process. The key enzymes belong primarily to the hydrolase and oxidoreductase classes. nih.govfrontiersin.org

Hydrolases: The initial and often rate-limiting step in carbamate biodegradation is the hydrolysis of the ester or amide linkage. nih.govplos.orgnih.gov This reaction is catalyzed by a group of enzymes known as carbamate hydrolases or carboxylesterases. plos.orgnih.gov These enzymes cleave the bond between the carbonyl carbon and the oxygen of the phenolic group, releasing 4-nitrophenol and the carbamic acid moiety. Several genes encoding carbamate hydrolases have been identified in degrading bacteria, highlighting the genetic basis for this metabolic capability. plos.org

Oxidoreductases: Following the initial hydrolysis, the resulting aromatic intermediate, 4-nitrophenol, is further degraded by oxidoreductase enzymes, particularly monooxygenases and dioxygenases. nih.govfrontiersin.orgresearchgate.net For example, 4-nitrophenol monooxygenase can hydroxylate 4-nitrophenol, initiating a pathway that leads to the removal of the nitro group and subsequent ring cleavage. nih.gov These enzymes are crucial for breaking down the stable aromatic ring, a necessary step for complete mineralization.

The microbial metabolic pathways for carbamates generally begin with hydrolysis, followed by the degradation of the resulting fragments. nih.govfrontiersin.org

The initial hydrolysis of a substituted (4-nitrophenyl)carbamate yields 4-nitrophenol and the corresponding alcohol/amine. The 4-nitrophenol is then channeled into specific bacterial degradation pathways. Two main pathways for 4-nitrophenol degradation have been identified:

The Hydroquinone Pathway: A monooxygenase removes the nitro group from 4-nitrophenol as nitrite (NO₂⁻), forming hydroquinone. nih.gov The hydroquinone is then hydroxylated to 1,2,4-benzenetriol, which undergoes ring cleavage by a dioxygenase. tandfonline.comnih.gov

The 4-Nitrocatechol Pathway: 4-nitrophenol is first hydroxylated to form 4-nitrocatechol. tandfonline.comresearchgate.net A subsequent monooxygenase then removes the nitro group as nitrite, yielding 1,2,4-benzenetriol, which is further metabolized as in the hydroquinone pathway. tandfonline.comresearchgate.net

Both pathways ultimately lead to intermediates such as maleylacetate, which are then funneled into the Krebs cycle, resulting in the complete mineralization of the aromatic ring to carbon dioxide (CO₂) and water. tandfonline.com The other initial hydrolysis products, such as methylamine (a common product from N-methyl carbamates), can be utilized by microorganisms as carbon and nitrogen sources. nih.govfrontiersin.org For oxime-containing carbamates, hydrolysis yields corresponding oximes as intermediates. nih.gov The degradation of the aromatic portion of other carbamates can lead to the formation of catechols . nih.gov

Genetic Basis and Evolution of Microbial Degradation Pathways

Microorganisms, particularly bacteria, have demonstrated a remarkable ability to adapt to the presence of synthetic carbamate compounds in the environment by evolving specific enzymatic pathways for their degradation. nih.govresearchgate.netresearchgate.net The genetic foundation for this degradation is centered on specific genes that encode for hydrolytic enzymes, which catalyze the initial and crucial step of detoxification: the cleavage of the carbamate ester or amide bond. nih.govfrontiersin.orgnih.gov

Several carbamate hydrolase genes have been identified and characterized from various soil bacteria. benthamopen.com These genes are often located on plasmids, which are mobile genetic elements that can be transferred between different bacterial species through horizontal gene transfer. emerginginvestigators.org This mechanism is a key driver in the evolution and dissemination of carbamate degradation capabilities within microbial communities. nih.govresearchgate.net The genomic investigation of some degrading strains shows that the necessary catabolic genes can be organized into operons. sigmaaldrich.com

Key genes implicated in the hydrolysis of carbamate pesticides include:

cehA : Originally identified in a Rhizobium species, this gene encodes a carbaryl hydrolase and has been found in various other bacteria, including Pseudomonas and Novosphingobium strains capable of degrading oxamyl and carbofuran. benthamopen.comgoogle.com

mcd : This gene, also encoding a carbamate hydrolase, plays a role in the degradation of carbamates. benthamopen.comgoogle.com

cahA : Found in an Arthrobacter strain, this gene is another example of a carbaryl-hydrolase gene. benthamopen.comgoogle.com

mcbA : This gene has been identified in Pseudomonas sp. and is involved in carbaryl hydrolysis. nih.gov

ameH : In Aminobacter aminovorans, the ameH gene encodes a carbamate C-N hydrolase responsible for the detoxification step in the degradation of the oxime carbamate methomyl.

The evolution of these degradation pathways is driven by the selection pressure exerted by the presence of carbamate compounds in the environment. Mechanisms such as enzyme promiscuity, where an existing enzyme evolves a new catalytic function, and the horizontal transfer of gene cassettes, contribute to the adaptation of microbial populations. nih.govresearchgate.net For instance, many of the identified carbamate hydrolase genes share significant homology, suggesting a common evolutionary origin. emerginginvestigators.org The presence of these genes in pristine soils can be stimulated by the introduction of carbamates, indicating an adaptive response of the soil microbiome. google.com

Table 1: Key Genes Involved in Microbial Degradation of Carbamate Compounds

| Gene Name | Function | Example Degrading Organism(s) | Target Carbamate(s) |

| cehA | Carbaryl Hydrolase | Rhizobium sp., Pseudomonas sp., Novosphingobium sp. | Carbaryl, Oxamyl, Carbofuran |

| mcd | Carbamate Hydrolase | Various soil bacteria | General Carbamates |

| cahA | Carbaryl Hydrolase | Arthrobacter sp. | Carbaryl |

| mcbA | Carbaryl Hydrolase | Pseudomonas sp. | Carbaryl |

| ameH | Carbamate C-N Hydrolase | Aminobacter aminovorans | Methomyl |

Advanced Oxidation Processes (AOPs) for Environmental Remediation of Carbamates

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). These processes are highly effective for the degradation of recalcitrant organic pollutants like carbamates, which may be resistant to conventional treatment methods. AOPs can transform these complex organic molecules into simpler, less toxic compounds, and ultimately lead to their complete mineralization into carbon dioxide, water, and inorganic ions.

Principles and Application of AOPs (e.g., UV-H2O2, Fenton, Photocatalysis, Ozonation, Sonolysis)

Various AOPs have been successfully applied to the degradation of carbamate pesticides in aqueous solutions.

UV-H2O2 : This process involves the photolysis of hydrogen peroxide (H2O2) by ultraviolet (UV) radiation (typically at 254 nm) to generate hydroxyl radicals. The combination of UV light and H2O2 has been shown to significantly enhance the degradation rate of carbamates compared to UV photolysis alone. For many pesticides, a combination of a 1 kWh/m³ electric energy dose and 15 g/m³ of H2O2 can achieve over 80% degradation. The efficiency of the process is dependent on the concentration of H2O2, with an optimal amount leading to maximum degradation.

Fenton and Photo-Fenton : The classic Fenton reaction uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. This process is effective for degrading various carbamates, including propham and a mixture of six different carbamate insecticides. The efficiency of the Fenton process is highly pH-dependent, with optimal performance typically occurring at a pH around 2.8. The Photo-Fenton process enhances the Fenton reaction by using UV or solar light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the rate of degradation.

Photocatalysis : Heterogeneous photocatalysis typically employs semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), as catalysts. frontiersin.orgnih.gov When irradiated with UV light, these catalysts generate electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. This method has been used to achieve almost complete removal of carbofuran within two hours under optimized conditions. frontiersin.orgnih.gov The efficiency of photocatalysis is influenced by parameters like catalyst loading, initial pollutant concentration, and pH. frontiersin.orgnih.gov

Ozonation : Ozone (O₃) is a powerful oxidant that can degrade organic compounds either directly through molecular ozone attack or indirectly through the formation of hydroxyl radicals in water. Ozonation has been effectively used to reduce the concentration of carbamates like methomyl, oxamyl, and carbosulfan in water and tomato juice. The degradation rates can be very rapid, with some carbamates being completely removed within minutes of treatment. Ozone-based AOPs, such as O₃/H₂O₂ or O₃/UV, can further enhance degradation efficiency by promoting the generation of •OH radicals.

Sonolysis : This process utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of hydroxyl radicals from water molecules. Sonolysis has been shown to degrade carbaryl, with higher frequencies (e.g., 130 kHz) resulting in greater degradation than lower frequencies (e.g., 35 kHz).

Table 2: Overview of Advanced Oxidation Processes for Carbamate Remediation

| AOP Method | Principle | Key Reactants/Catalysts | Advantages |

| UV/H₂O₂ | Photolysis of H₂O₂ by UV light to generate •OH radicals. | H₂O₂, UV Radiation | No sludge formation, effective for various pesticides. |

| Fenton | Catalytic decomposition of H₂O₂ by Fe²⁺ ions to form •OH radicals. | H₂O₂, Fe²⁺ | Can use solar light (Photo-Fenton), relatively low cost. |

| Photocatalysis | Generation of •OH radicals on a semiconductor surface under UV irradiation. | TiO₂, ZnO, UV Radiation | Catalyst is reusable, can utilize solar energy. |

| Ozonation | Direct oxidation by O₃ or indirect oxidation by •OH radicals generated from O₃ decomposition. | Ozone (O₃) | Strong disinfection and oxidation capabilities. |

| Sonolysis | Acoustic cavitation creates localized high temperature/pressure, generating •OH radicals from water. | Ultrasound | No chemical addition required, can be combined with other AOPs. |

Role of Reactive Oxygen Species (ROS) and Carbonate/Bicarbonate Ions in AOPs

The efficacy of all AOPs is fundamentally linked to the production of Reactive Oxygen Species (ROS). The hydroxyl radical (•OH) is the most important of these species due to its extremely high oxidation potential and non-selective reactivity, allowing it to attack a wide range of organic molecules, including carbamates. Other ROS, such as superoxide radicals (O₂•⁻) and singlet oxygen (¹O₂), can also play a role in the degradation process, depending on the specific AOP and reaction conditions.

However, the performance of AOPs in real-world water matrices can be significantly affected by the presence of co-existing inorganic ions, particularly carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻). These ions are known to be potent scavengers of hydroxyl radicals. They react with •OH to form the carbonate radical (CO₃•⁻), as shown in the equations below:

•OH + HCO₃⁻ → CO₃•⁻ + H₂O •OH + CO₃²⁻ → CO₃•⁻ + OH⁻

Synergistic Effects in Combined AOP Systems

Combining two or more AOPs can often lead to synergistic effects, resulting in significantly higher degradation rates than would be achieved by the individual processes alone. This enhancement is typically due to an increased rate of ROS generation or more efficient utilization of the generated oxidants.

Sono-photolysis (Ultrasound/UV) : The combination of ultrasound and UV irradiation has been shown to be considerably more effective for carbaryl degradation than either process used alone. Sonolysis can enhance mass transfer of the pollutant to reaction zones and the ultrasonic waves can help keep photocatalyst surfaces clean and active in photocatalytic systems.

Ozonation with UV/H₂O₂ : Combining ozonation with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) accelerates the decomposition of ozone, leading to a higher yield of hydroxyl radical production. This results in a shift from slower, more selective molecular ozone reactions to faster, non-selective radical-based oxidation, improving the degradation of ozone-resistant compounds.

These combined systems are designed to overcome the limitations of individual AOPs, offering more robust and efficient pathways for the complete remediation of carbamate-contaminated water.

Theoretical and Computational Chemistry Studies of Carbamate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These in silico methods provide insights into the three-dimensional structure, electronic distribution, and reactivity of 2-Methoxyethyl (4-nitrophenyl)carbamate.

Geometry Optimization and Electronic Properties (e.g., Electron Affinity, Ionization Potential)

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. cnr.itarxiv.org For this compound, this would typically be performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). ymerdigital.comnih.gov The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

From this optimized structure, key electronic properties can be calculated:

Ionization Potential (IP): The energy required to remove an electron from the molecule. It is often approximated by the energy of the Highest Occupied Molecular Orbital (HOMO). mdpi.com A lower IP suggests the molecule can be more easily oxidized.

Electron Affinity (EA): The energy released when an electron is added to the molecule. It is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A higher EA indicates a greater propensity to accept an electron.

A hypothetical data table for these properties would look as follows:

| Property | Calculated Value | Units |

| Total Energy | Value not available | Hartrees |

| Dipole Moment | Value not available | Debye |

| Ionization Potential (IP) | Value not available | eV |

| Electron Affinity (EA) | Value not available | eV |

| Note: Specific values for this compound are not available in the reviewed literature. |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and its Correlation with Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO and the LUMO. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Regions of the molecule where the HOMO density is high are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. mdpi.com

For this compound, the electron-withdrawing nitro group (-NO2) is expected to lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The carbamate (B1207046) and methoxyethyl groups would influence the HOMO distribution.

| Molecular Orbital | Energy | Description |

| HOMO | Value not available | Indicates regions of nucleophilicity. |

| LUMO | Value not available | Indicates regions of electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Value not available | Correlates with chemical reactivity and stability. |

| Note: Specific values and orbital plots for this compound are not available in the reviewed literature. |

Conformational Energy Landscapes and Potential Energy Surfaces

The flexibility of the 2-methoxyethyl chain in this compound allows for multiple spatial arrangements, or conformations. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry, for instance, by systematically rotating one or more rotatable bonds. researchgate.net Computational analysis can identify low-energy conformers (local minima on the PES) and the energy barriers to interconversion between them. This is crucial for understanding how the molecule's shape influences its interactions and properties. Studies on similar flexible molecules often reveal several stable conformers with small energy differences, which can coexist in equilibrium. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSPR and QSRR models are statistical tools that correlate the chemical structure of compounds with their physical properties or reactivity, respectively. core.ac.uk These models are built on the principle that the properties and behavior of a chemical are determined by its molecular structure.

Development and Validation of Molecular Descriptors

The first step in QSPR/QSRR modeling is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a molecule like this compound, these could include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices describing molecular branching and connectivity.

Geometrical Descriptors: Molecular surface area, volume.

Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. nih.govdoaj.org

A robust model requires the selection of relevant descriptors that have a statistically significant correlation with the property of interest. mdpi.com The model is then developed using statistical methods like Multiple Linear Regression (MLR) and validated to ensure its predictive power. mdpi.comnih.gov

Predictive Models for Chemical Behavior

Once validated, a QSPR/QSRR model can be used to predict the behavior of new or untested compounds. chemrxiv.org For the carbamate class of compounds, QSTR (Quantitative Structure-Toxicity Relationship) models have been developed to predict toxicity based on a combination of DFT and structural descriptors. researchgate.netnih.gov A predictive model for the reactivity of this compound, for example in hydrolysis, could be developed by correlating its molecular descriptors with experimentally determined reaction rates. Such models are valuable for screening compounds and prioritizing experimental work. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, such as this compound, at an atomic level. These simulations can provide profound insights into the conformational flexibility of the carbamate linkage and the significant influence of the surrounding solvent environment on its behavior. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles derived from broader research on carbamate systems can be applied to understand its likely dynamic properties.

The central feature governing the conformational flexibility of carbamates is the partial double bond character of the C–N bond within the carbamate moiety (O=C–N). This is a result of amide resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. acs.org This resonance imparts a degree of rigidity to the C–N bond, hindering free rotation and leading to the existence of distinct rotational isomers, or rotamers. nih.gov For this compound, the key dihedral angle to consider is that which defines the orientation around this C–N bond. The primary conformations are typically referred to as syn and anti (or Z and E), which can exhibit different energy levels and populations depending on the steric and electronic nature of the substituents.

MD simulations can model the transitions between these conformational states over time, providing information on the energy barriers to rotation. The energy barrier for C–N bond rotation in carbamates is generally lower than in amides, typically by about 3-4 kcal/mol, due to the electronic influence of the adjacent ester oxygen. acs.org

Solvent effects play a critical role in modulating the conformational equilibrium and dynamics of carbamates. nih.gov The polarity of the solvent can influence the stability of the different rotamers. Polar solvents may stabilize the more polar conformer, shifting the equilibrium. Hydrogen bonding between the solvent and the carbamate's carbonyl oxygen or N-H group can also significantly impact conformational preference and the energy barrier for rotation. nih.gov For instance, solvents capable of hydrogen bonding can stabilize the transition state for rotation, thereby lowering the rotational barrier.

A hypothetical MD simulation of this compound in different solvents would likely reveal varying degrees of conformational sampling. In a non-polar solvent, intramolecular forces would dominate, whereas in a polar, protic solvent like water or ethanol, intermolecular hydrogen bonds with the solvent would significantly influence the molecule's flexibility and preferred shape.

To illustrate the potential outcomes of such a study, the following tables present hypothetical data derived from the principles of carbamate chemistry.

Table 1: Hypothetical Conformational Population of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | syn-Conformer Population (%) | anti-Conformer Population (%) |

| Hexane | 1.9 | 65 | 35 |

| Dichloromethane | 9.1 | 55 | 45 |

| Acetonitrile | 37.5 | 48 | 52 |

| Water | 80.1 | 40 | 60 |

This interactive table presents a hypothetical distribution of syn and anti conformers in different solvent environments, illustrating the principle that more polar solvents can shift the conformational equilibrium.

Table 2: Hypothetical Rotational Energy Barriers (ΔG‡) for the C–N Bond in this compound

| Solvent | Barrier to Rotation (kcal/mol) | Predominant Intermolecular Interaction |

| Gas Phase (Simulated) | 15.2 | None |

| Carbon Tetrachloride | 14.8 | van der Waals |

| Tetrahydrofuran | 13.5 | Dipole-Dipole |

| Methanol | 12.1 | Hydrogen Bonding |

This interactive table provides a hypothetical representation of how the energy barrier for rotation around the carbamate C–N bond might be influenced by different solvent environments. Protic, hydrogen-bonding solvents are generally expected to lower the rotational barrier.

Advanced Applications of Carbamates in Materials Science and Chemical Technologies Non Biomedical

Polymer and Supramolecular Chemistry

The carbamate (B1207046) linkage is a versatile functional group in polymer and supramolecular chemistry, offering a unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic accessibility.

Carbamates are an emerging class of monomers for the construction of sequence-defined, non-natural polymers. The ability to precisely control the primary sequence of these polymers opens up possibilities for creating functional materials with tailored properties. While specific studies on the use of 2-Methoxyethyl (4-nitrophenyl)carbamate as a monomer are not available, the general principles of polycarbamate synthesis would be applicable. The reactivity of the carbamate group, particularly with the activating effect of the 4-nitrophenyl group, suggests its potential as a building block in stepwise polymerization reactions.

The design of functional polycarbamate materials hinges on the selection of appropriate monomers to impart desired properties. For a hypothetical polymer derived from this compound, the following design principles would be relevant:

The 2-methoxyethyl group: This side chain could influence the polymer's solubility and thermal properties. The ether linkage may impart flexibility to the polymer backbone.

The 4-nitrophenyl group: This aromatic, electron-withdrawing group would likely increase the rigidity of the polymer chain and could introduce specific optical or electronic properties.

The carbamate linkage: The N-H and C=O groups of the carbamate linkage are capable of forming strong hydrogen bonds, which can direct the self-assembly of the polymer chains into ordered structures.

By modifying these components, it would be theoretically possible to tune the material's properties for specific applications.

The carbamate group plays a crucial role in determining the conformational preferences and self-assembly behavior of polycarbamates. The partial double-bond character of the C-N bond restricts rotation, leading to a more rigid polymer backbone compared to analogous polyethers or polyesters. This inherent rigidity, combined with the hydrogen-bonding capabilities of the carbamate linkage, can drive the self-assembly of polymer chains into higher-order structures such as sheets, ribbons, or helical assemblies. Aromatic carbamates, in particular, can exhibit π-stacking interactions between the aromatic rings, further stabilizing the self-assembled structures. rsc.orgrsc.org The self-assembly of such polymers is a key approach to generating supramolecular structures with tunable properties. rsc.org

Chemical Sensor Development and Optical Materials

The optical properties of molecules are intrinsically linked to their electronic structure. The presence of chromophores, such as the 4-nitrophenyl group, can impart unique optical characteristics to a material.

The 4-nitrophenyl group in this compound is a well-known chromophore that absorbs light in the ultraviolet-visible region. While detailed studies on the specific optical properties of this compound for materials applications are not available, research on similar 4-nitrophenyl carbamates provides some insights. These compounds have been investigated as base-labile protecting groups, where their cleavage releases 4-nitrophenol (B140041), a colored compound that can be monitored spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org This principle suggests that materials incorporating the 4-nitrophenyl carbamate moiety could be designed as colorimetric sensors for basic environments. The hydrolysis of the carbamate in the presence of a base would lead to a visible color change, providing a simple and direct detection method.

The peak absorbance of 4-nitrophenol, the hydrolysis product, is around 413 nm. emerginginvestigators.org The kinetics of this hydrolysis are dependent on the pH, with faster rates observed under more basic conditions. emerginginvestigators.org

Table 1: Hydrolysis of 4-Nitrophenyl Carbamates

| Condition | Observation | Spectroscopic Signal |

|---|---|---|

| Acidic/Neutral pH | Stable, no color change | No significant absorbance at 413 nm |

| Mildly Basic pH | Slow hydrolysis, gradual color change | Slow increase in absorbance at 413 nm |

| Strongly Basic pH (pH > 12) | Rapid hydrolysis, rapid color change | Rapid increase in absorbance at 413 nm |

CO2 Capture and Separation Technologies

The capture of carbon dioxide is a critical area of research aimed at mitigating climate change. Amine-based solvents are the current state-of-the-art for CO2 capture, where the reaction between CO2 and the amine forms a carbamate.

While there is no specific research on the use of this compound for CO2 capture, the fundamental chemistry of carbamate formation is relevant. The process typically involves the reaction of an amine with CO2 to form a carbamic acid, which is then deprotonated by a second amine to form a stable carbamate salt.

The presence of an ether linkage in the 2-methoxyethyl group could potentially influence the CO2 capture properties if this compound were to be derived from a corresponding amine. However, without experimental data, its efficacy as a CO2 capture agent remains speculative. Current research in this area is focused on developing new chemistries beyond traditional ammonium (B1175870) carbamates to improve efficiency and reduce the energy penalty associated with regeneration. rsc.org This includes exploring ionic liquids and metal-organic frameworks that can bind CO2 through different mechanisms. rsc.org

Carbamate Chemistry in Amine-Based CO2 Absorbents

The chemical absorption of carbon dioxide (CO2) using amine-based solvents is a mature and widely implemented technology for post-combustion carbon capture. researchgate.net The fundamental chemistry of this process often involves the reversible formation of carbamates. repec.orgmdpi.com

2 RNH2 + CO2 ⇌ RNHCOO- + RNH3+

In contrast, tertiary amines lack a proton on the nitrogen atom and therefore cannot form carbamates directly. Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate. mdpi.com

R3N + H2O + CO2 ⇌ R3NH+ + HCO3-

The choice of amine or amine blend is therefore critical in optimizing the CO2 capture process, balancing the kinetics of absorption with the thermodynamics of desorption for solvent regeneration. repec.org

Interactive Table: Comparison of Amine Types in CO2 Absorption

| Amine Type | Reaction with CO2 | Key Product(s) | Characteristics |

| Primary (e.g., MEA) | Direct reaction | Carbamate, Bicarbonate | Fast reaction kinetics, higher energy of regeneration |